molecular formula C18H14ClNO4 B5667764 N-(4-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-(4-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B5667764
M. Wt: 343.8 g/mol
InChI Key: AYBUPZUVYYVVDC-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic coumarin-acetamide hybrid. Its structure comprises a 4-methylcoumarin scaffold linked via an ether-oxygen to an acetamide group substituted with a 4-chlorophenyl moiety. Coumarin derivatives are renowned for their pharmacological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-11-8-18(22)24-16-9-14(6-7-15(11)16)23-10-17(21)20-13-4-2-12(19)3-5-13/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBUPZUVYYVVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Anilide Moiety

The anilide substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Anilide Key Features Reference
N-(2-Chlorophenyl)-...acetamide 2-Chlorophenyl Ortho-chloro substitution increases steric hindrance, potentially reducing binding affinity compared to para-substitution.
N-(4-Methoxyphenyl)-...acetamide 4-Methoxyphenyl Electron-donating methoxy group enhances solubility but may reduce metabolic stability.
N-(3,5-Dimethylphenyl)-...acetamide 3,5-Dimethylphenyl Steric bulk from methyl groups may restrict rotational freedom, altering conformation.
N-(m-Tolyl)-...acetamide 3-Methylphenyl Moderate lipophilicity balances solubility and membrane permeability.

Key Findings :

  • Electron-withdrawing groups (e.g., Cl) improve stability and binding to hydrophobic targets, while electron-donating groups (e.g., OCH₃) enhance solubility but may shorten half-life .
  • Steric effects from ortho-substituents (e.g., 2-Cl) can hinder intermolecular interactions, as seen in lower bioactivity for ortho-substituted analogs compared to para-substituted derivatives .

Modifications on the Coumarin Scaffold

Variations in the coumarin ring alter electronic properties and bioactivity:

Compound Name Coumarin Substituents Key Features Reference
6-Chloro-4-methylcoumarin derivative 6-Cl, 4-CH₃ Chlorine at position 6 increases electronegativity, potentially enhancing hydrogen bonding.
4-Trifluoromethylcoumarin derivative 4-CF₃ Strong electron-withdrawing effect stabilizes the lactone ring, improving thermal stability.
3-Acetylcoumarin derivative 3-COCH₃ Acetyl group introduces a hydrogen-bond acceptor, possibly modulating enzyme inhibition.

Key Findings :

  • Halogenation (e.g., Cl, CF₃) enhances dipole moments and intermolecular interactions, critical for target engagement .
  • Substituent position (e.g., 3-COCH₃ vs. 4-CH₃) dictates electronic distribution, affecting reactivity and binding modes .

Comparison :

  • Diazonium coupling provides higher yields (>90%) but requires stringent temperature control .
  • Schotten-Baumann is rapid (<1 hour) but may produce racemic mixtures when chiral centers are present .

Spectroscopic Characterization

Critical spectral data for structural elucidation:

Compound IR (C=O, cm⁻¹) ¹H NMR (δ, ppm) HRMS (Observed)
Target Compound 1679 (coumarin), 1664 (amide) δ 7.81 (d, ArH), δ 2.30 (s, CH₃) 357.38 (M⁺)
N-(4-Methoxyphenyl)-...acetamide 1691, 1674 δ 3.77 (s, OCH₃), δ 7.00 (d, ArH) 339.1107
N-(3,5-Dimethylphenyl)-...acetamide 1710 δ 2.30 (s, 2×CH₃), δ 7.69 (d, ArH) 337.1314

Trends :

  • IR : Amide C=O stretches appear at 1660–1710 cm⁻¹, while coumarin lactones absorb near 1670–1700 cm⁻¹ .
  • ¹H NMR : Aromatic protons resonate between δ 7.00–7.92 ppm, with substituent-induced deshielding observed for electron-withdrawing groups .

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